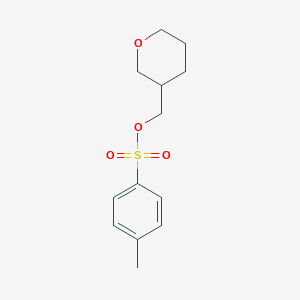
(oxan-3-yl)methyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(oxan-3-yl)methyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C13H18O4S. It is a derivative of tetrahydropyran and is often used in organic synthesis due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (oxan-3-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of tetrahydropyran derivatives with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(oxan-3-yl)methyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydropyran derivatives, while oxidation can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
(oxan-3-yl)methyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (oxan-3-yl)methyl 4-methylbenzene-1-sulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
- (tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
- (tetrahydro-2H-pyran-3-yl)methyl benzenesulfonate
Uniqueness
(oxan-3-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The position of the substituents on the tetrahydropyran ring and the presence of the 4-methyl group on the benzenesulfonate moiety contribute to its unique chemical properties and applications.
Eigenschaften
Molekularformel |
C13H18O4S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
oxan-3-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-12-3-2-8-16-9-12/h4-7,12H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
LJSIACTVUWWJNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCOC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















